molecular formula C40H25CuN9O14S5 B570609 Reactive Blue 21 CAS No. 12236-86-1

Reactive Blue 21

Cat. No.: B570609
CAS No.: 12236-86-1
M. Wt: 1079.535
InChI Key: WXQMFIJLJLLQIS-UHFFFAOYSA-N
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Description

Reactive Blue 21 (CAS 12236-86-0), a copper-based phthalocyanine sulfonate complex with the molecular formula C 40 H 25 CuN 9 O 14 S 5 , is a prominent reactive turquoise blue dye of significant interest in scientific research . Its stable aromatic structure and intense color make it a valuable compound for various laboratory studies, particularly in the fields of environmental science and material chemistry. A primary research application for this compound involves its use as a model pollutant in developing and optimizing novel wastewater treatment technologies . Its complex structure and recognized persistence make it a suitable challenge compound for evaluating the efficacy of advanced degradation and removal processes. Studies have successfully investigated its removal using catalysts like Nanoscale Zero-Valent Iron (NZVI), achieving over 95% degradation under optimized conditions . Additional research explores its adsorption using modified materials such as aminopropyltriethoxysilane (APTES)-grafted microcrystalline cellulose and hydrotalcite, providing critical data on kinetics, isotherm models, and thermodynamic properties of adsorption processes . More recent investigations focus on enhanced photocatalytic degradation using synthesized nanomaterials like SmFeO3-rGO composites in combination with ultrasonication . Beyond environmental remediation studies, this compound is also relevant in industrial and material science research, primarily related to its commercial applications in dyeing cellulose fibers such as cotton and rayon, where it forms covalent bonds with the substrate . From a regulatory standpoint, it is approved in the United States for a single, specific use: coloring contact lenses . This approved medical device application underscores the importance of strict usage adherence. This product is intended For Research Use Only. It is not intended for diagnostic, therapeutic, or personal use. Researchers should handle this compound with appropriate safety precautions, acknowledging that its release into aquatic environments may pose risks to ecosystems due to its potential toxicity and persistence .

Properties

IUPAC Name

copper;33-[[4-(2-hydroxyethylsulfonyl)phenyl]sulfamoyl]-2,11,20,29,39,40-hexaza-37,38-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3(40),4(9),5,7,10,12(39),13(18),14,16,19,21,23,25,27,29,31(36),32,34-nonadecaene-6,15,24-trisulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H25N9O14S5.Cu/c50-13-14-64(51,52)20-3-1-19(2-4-20)49-65(53,54)21-5-9-25-29(15-21)37-41-33(25)43-38-31-17-23(67(58,59)60)7-11-27(31)35(45-38)47-40-32-18-24(68(61,62)63)8-12-28(32)36(48-40)46-39-30-16-22(66(55,56)57)6-10-26(30)34(42-37)44-39;/h1-12,15-18,49-50H,13-14H2,(H3-2,41,42,43,44,45,46,47,48,55,56,57,58,59,60,61,62,63);/q-2;+2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXQMFIJLJLLQIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NS(=O)(=O)C2=CC3=C(C=C2)C4=NC5=NC(=NC6=NC(=NC7=C8C=C(C=CC8=C([N-]7)N=C3[N-]4)S(=O)(=O)O)C9=C6C=C(C=C9)S(=O)(=O)O)C1=C5C=C(C=C1)S(=O)(=O)O)S(=O)(=O)CCO.[Cu+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H25CuN9O14S5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10893743
Record name Reactive Blue 21
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Molecular Weight

1079.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

12236-86-1
Record name Reactive Blue 21
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Record name Reactive Blue 21
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Record name C.I. Reactive Blue 21
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Record name REACTIVE BLUE 21
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Preparation Methods

Method A: Bromamine Acid-Based Synthesis (CN102911523A)

This route utilizes bromamine acid (4-bromo-1,8-dihydroxyanthraquinone-3-sulfonic acid) as the chromophoric precursor:

Step 1: Chromophore Preparation
Bromamine acid (425 kg) is dissolved in water and heated to 80–90°C. Sodium bicarbonate (350 kg) and M acid (253 kg, 1-amino-8-hydroxynaphthalene-3,6-disulfonic acid) are added, followed by cuprous chloride (10 kg) as a catalyst. The mixture is stirred for 5 hours, cooled to <40°C, and filtered with diatomite (40 kg) to remove impurities. Activated carbon (60–80 kg) is introduced for decolorization, and the solution is acidified to pH 1.0–1.5 with HCl to precipitate the chromophore.

Step 2: Condensation with Cyanuric Chloride
The chromophore is reacted with cyanuric chloride (16.6 kg) at 0–5°C under pH 6.0–6.5. A secondary condensation with 4-(N-hydroxyethylamino)aniline-3-sulfonic acid follows at 30–35°C and pH 7.0–7.5, introducing the reactive monochlorotriazine group.

Key Reaction Parameters:

  • Temperature: 0–5°C (primary condensation), 30–35°C (secondary condensation)

  • pH: 6.0–6.5 (primary), 7.0–7.5 (secondary)

  • Catalysts: Cuprous chloride (0.2 wt%)

Method B: Sulfonated Intermediate Route (CN103044960A)

This approach employs sulfonated naphthalene derivatives for enhanced solubility:

Step 1: Diazotization of Sulfonated Para-Ester
Sulfonated para-ester (350 kg) is dissolved in 10% HCl at 0–5°C. Sodium nitrite (30% solution) is added to form the diazonium salt, with excess nitrous acid neutralized by sulfamic acid.

Step 2: Coupling with H Acid
The diazo solution is coupled with H acid (270 kg, 1-amino-8-hydroxynaphthalene-3,6-disulfonic acid) at 18–20°C for 8 hours. A second diazotization with sulfonated naphthalene para-ester (340 kg) follows, yielding a tetraazo structure.

Critical Factors in Synthesis Optimization

Temperature Control

  • Diazotization: <10°C to prevent diazonium salt decomposition.

  • Coupling: 18–20°C for optimal reaction kinetics without side products.

  • Metallization: 40–50°C to ensure complete copper complexation.

pH Regulation

  • Diazotization: pH >2.0 to stabilize the diazonium ion.

  • Coupling: pH 6.0–7.5 to balance electrophilicity and nucleophilicity.

Purification Techniques

  • Diatomite Filtration: Removes insoluble impurities after chromophore synthesis.

  • Activated Carbon Treatment: Adsorbs organic byproducts (e.g., unreacted M acid).

  • Salt Precipitation: Sodium chloride (175–185 kg) precipitates the dye for isolation.

Industrial-Scale Production Metrics

Data from CN102911523A reveal the following large-scale parameters:

ParameterValue
Bromamine Acid Input425–450 kg
Sodium Bicarbonate350–370 kg
Reaction Volume10,000 L
Yield (Chromophore)78–82%
Final Dye Purity>95% (HPLC)

Recent Advances in Synthesis

Response surface methodology (RSM) has been applied to optimize dyeing parameters, indirectly informing synthesis conditions:

  • Sodium chloride (43–44 g/L) and sodium carbonate (29–34 g/L) maximize exhaustion (72.3%) and fixation (67.5%).

  • Temperature optimization at 61.7°C reduces hydrolysis of reactive groups .

Chemical Reactions Analysis

Types of Reactions: Reactive Blue 21 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Reactive Blue 21 has a wide range of applications in scientific research, including:

Mechanism of Action

The primary mechanism by which Reactive Blue 21 exerts its effects is through the formation of covalent bonds with the target substrates. The dye’s reactive groups, such as sulfonic acid groups, react with nucleophilic sites on the fibers or other substrates, resulting in strong and stable attachments. This covalent bonding is facilitated by the dye’s aromatic structure, which provides stability and resistance to degradation .

Comparison with Similar Compounds

Chemical Structure and Reactivity

Compound Reactive Group Molecular Formula CAS Number Key Features
Reactive Blue 21 Chlorotriazine C22H17ClN6Na2O9S2 12236-86-1 Anthraquinone backbone; sulfonate groups enhance water solubility
Reactive Blue 49 Vinylsulfone C32H23N7Na2O15S4 N/A Higher molecular weight; broader pH stability
Reactive Red 180 Monochlorotriazine C31H19ClN7O10S3·2Na 72828-03-6 Azo-chromophore; high affinity for wool
Ramazol Brilliant Blue R Dichlorotriazine C29H20Cl2N6O16S4·3Na N/A Dual reactive groups; improved wash-fastness


Key Findings :

  • RB21’s chlorotriazine group offers moderate reactivity compared to dichlorotriazine (Ramazol Brilliant Blue R) or vinylsulfone (Reactive Blue 49) .
  • Sulfonate groups in RB21 improve solubility (>10 g/L in water), whereas non-sulfonated analogs (e.g., Direct Blue 200) exhibit lower solubility .

Toxicity and Environmental Impact

  • Azo dyes (e.g., Disperse Red 343) pose higher risks due to carcinogenic aromatic amines post-degradation .
  • RB21’s decomposition via Ag-thin film catalysts achieves >90% efficiency, outperforming recalcitrant dyes like Reactive Black 5 .

Dyeing Performance and Industrial Use

Parameter RB21 Reactive Blue 49 Reactive Red 180
Color Strength (K/S) 18.5 (microwave-assisted) 15.2 (conventional) 20.1 (high-pressure)
Wash-Fastness (1–5) 4–5 3–4 4–5
Optimal pH Range 10–11 7–12 4–6 (acidic conditions)

Key Findings :

  • Microwave irradiation enhances RB21’s color strength by 30% compared to conventional methods .
  • RB21’s alkaline pH preference aligns with cotton dyeing, whereas Reactive Red 180 is better suited for protein fibers .

Biological Activity

Reactive Blue 21 (RB21) is a synthetic dye widely used in the textile industry, characterized by its vibrant color and stability. However, its environmental impact due to wastewater discharge necessitates a thorough understanding of its biological activity and potential degradation methods. This article explores the biological activity of RB21, focusing on its degradation through various methods, including enzymatic and photocatalytic processes.

Chemical Structure and Properties

This compound is an anthraquinone dye, which contributes to its stability and resistance to biodegradation. The chemical structure of RB21 is depicted as follows:

Chemical Structure of this compound .

Biological Activity and Environmental Impact

The persistence of RB21 in the environment poses risks to aquatic ecosystems. Its high solubility and resistance to degradation make it a significant pollutant in textile effluents. Studies indicate that RB21 can be toxic to various microorganisms, affecting biodiversity in contaminated water bodies.

1. Enzymatic Degradation

Enzymatic degradation using horseradish peroxidase (HRP) has shown promise in removing RB21 from dyeing effluents. A study demonstrated that HRP could effectively degrade RB21 under optimal conditions, with the following parameters influencing the degradation process:

ParameterOptimal Value
pH6.5
Temperature (°C)30
Dye Concentration (mg/L)100

The results indicated that HRP could achieve a degradation efficiency of up to 95% under these conditions, highlighting its potential as a biocatalyst for dye removal from wastewater .

2. Photocatalytic Degradation

Photocatalytic methods utilizing metal-doped catalysts have also been explored for the degradation of RB21. For instance, Ag-doped ZnO nanoparticles were studied for their photocatalytic activity under UV light irradiation. The findings revealed:

  • Kinetics : The degradation followed pseudo-first-order kinetics with a correlation coefficient (R2R^2) of 0.9854.
  • Efficiency : The optimal Ag content was found to be 3%, achieving a degradation rate of 93% within 90 minutes .

The mechanism involves the generation of reactive species such as hydroxyl radicals (OHOH•) and holes (h+h^+), which play crucial roles in breaking down the dye molecules.

Case Study: Enzymatic Treatment

A study conducted on textile effluents treated with HRP showed significant reductions in color intensity for both RB21 and Reactive Red 195. The treatment led to a decrease in toxicity levels, suggesting that enzymatic methods could effectively mitigate environmental impacts .

Case Study: Photocatalytic Treatment

Another investigation focused on the use of Ag/ZnO nanoparticles for photocatalytic degradation of RB21 under visible light. The study reported a gradual decrease in dye concentration over time, confirming the effectiveness of this method for treating dye-laden wastewater .

Q & A

Q. Q1. What are the critical parameters for characterizing Reactive Blue 21 in aqueous solutions, and how can they be experimentally validated?

Answer : RB21’s characterization requires quantification of key parameters such as absorbance maxima (λmax), molar extinction coefficient, and pH-dependent stability. UV-Vis spectroscopy (200–800 nm) is essential for tracking dye degradation . To validate purity, combine HPLC with mass spectrometry for structural confirmation, ensuring calibration against certified standards. For reproducibility, document experimental conditions (e.g., temperature, solvent composition) and use triplicate measurements to address variability .

Q. Q2. How should researchers design controlled experiments to study RB21’s photodegradation mechanisms under UV/ozone treatment?

Answer : Follow a factorial design to isolate variables:

  • Independent variables : UV intensity (W/m²), ozone concentration (mg/L), reaction time (min), and initial dye concentration (mg/L).
  • Dependent variables : Degradation efficiency (% removal), pseudo-first-order rate constants (k), and byproduct identification (e.g., via GC-MS).
    Include control groups (e.g., UV-only, ozone-only) to distinguish synergistic effects. Use central composite design (CCD) for optimization . Validate results with artificial neural networks (ANN) to model non-linear relationships between variables .

Advanced Research Questions

Q. Q3. How can data contradictions in RB21 degradation studies (e.g., conflicting kinetic models) be systematically resolved?

Answer : Contradictions often arise from unaccounted variables (e.g., dissolved oxygen, catalyst impurities). Apply iterative analysis:

Triangulate data sources : Compare kinetic models (e.g., Langmuir-Hinshelwood vs. Eley-Rideal) with experimental adsorption isotherms and intermediate byproduct profiles .

Sensitivity analysis : Use ANN to rank variable significance (e.g., ozone concentration > reaction time > UV intensity in photo-ozonation) .

Replicate under standardized conditions : Ensure consistency in sample preparation (e.g., dissolved oxygen control via nitrogen purging) .

Q. Q4. What methodological frameworks ensure reliability when combining CCD and ANN for optimizing RB21 removal processes?

Answer :

  • CCD phase : Define a response surface matrix with 4–5 factors (e.g., dye concentration, pH, ozone dose) and 3–5 levels per factor. Use ANOVA to identify statistically significant terms (p < 0.05) .
  • ANN phase : Train the network with CCD-derived data, using a 4-14-1 topology (input-hidden-output layers). Validate via k-fold cross-testing to avoid overfitting .
  • Uncertainty quantification : Report confidence intervals for predicted removal efficiencies and validate with independent experimental runs .

Q. Q5. How can researchers address gaps in RB21 toxicity data for environmental risk assessment?

Answer :

Bioassay integration : Pair chemical degradation studies with Daphnia magna or Vibrio fischeri toxicity tests to assess byproduct ecotoxicity.

Longitudinal sampling : Collect time-resolved data to track transient intermediates (e.g., aromatic amines) using LC-QTOF-MS.

Data harmonization : Cross-reference results with existing databases (e.g., ECOTOX) and apply QSAR models to predict untested endpoints .

Methodological Best Practices

Q. Q6. What strategies minimize bias in comparative studies of RB21 adsorption across different nanomaterials?

Answer :

  • Standardized protocols : Pre-treat adsorbents (e.g., thermal activation, surface functionalization) to eliminate batch variability.
  • Blind experimentation : Randomize sample assignments and use automated spectrophotometry to reduce human error.
  • Data normalization : Express adsorption capacity (mg/g) relative to BET surface area (m²/g) and pore volume (cm³/g) .

Q. Q7. How should conflicting spectral data (e.g., FTIR peaks for RB21 degradation byproducts) be interpreted and reported?

Answer :

  • Peak deconvolution : Use Gaussian fitting for overlapping bands (e.g., C=O stretching at 1650–1750 cm⁻¹ vs. N-H bending at 1500–1600 cm⁻¹).
  • Reference libraries : Cross-check with databases like NIST Chemistry WebBook.
  • Transparency : Report signal-to-noise ratios and baseline correction methods in supplementary materials .

Data Validation and Reproducibility

Q. Q8. What quality control measures are essential for ensuring RB21 degradation data reliability across laboratories?

Answer :

  • Interlaboratory calibration : Share certified reference materials (CRMs) for RB21 and validate analytical instruments (e.g., HPLC column batch consistency).
  • Metadata documentation : Detail sample storage conditions (e.g., light exposure, temperature), filtration methods (e.g., 0.22 μm membrane filters), and reagent purity grades .
  • Statistical reporting : Include relative standard deviation (RSD) for triplicate measurements and detection limits (e.g., LOD = 3.3σ/S, LOQ = 10σ/S) .

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